molecular formula C16H11N3O B7778407 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one

Cat. No.: B7778407
M. Wt: 261.28 g/mol
InChI Key: ISMLHIIGSRUCOQ-UHFFFAOYSA-N
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Description

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a substituted phenylhydrazine with a quinoline derivative under acidic conditions, leading to the formation of the desired pyrazoloquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of suitable solvents, catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core structure and exhibit antimalarial activity.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.

Uniqueness

2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is unique due to its fused ring structure, which combines the pharmacophoric features of both pyrazole and quinoline rings. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for drug discovery and development .

Properties

IUPAC Name

2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMLHIIGSRUCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407182
Record name 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

109740-09-2
Record name 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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